molecular formula C13H9F4N B12072544 4'-Fluoro-4-(trifluoromethyl)biphenyl-3-amine

4'-Fluoro-4-(trifluoromethyl)biphenyl-3-amine

Cat. No.: B12072544
M. Wt: 255.21 g/mol
InChI Key: UFPYKSPWGMSBOT-UHFFFAOYSA-N
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Description

4’-Fluoro-4-(trifluoromethyl)biphenyl-3-amine is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a fluoro group and a trifluoromethyl group attached to the biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Fluoro-4-(trifluoromethyl)biphenyl-3-amine typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out in various solvents such as toluene or ethanol.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions using optimized conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents is crucial to the efficiency of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 4’-Fluoro-4-(trifluoromethyl)biphenyl-3-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluoro or trifluoromethyl groups, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl derivatives with additional functional groups, while reduction may produce amine derivatives with altered substituents.

Scientific Research Applications

4’-Fluoro-4-(trifluoromethyl)biphenyl-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4’-Fluoro-4-(trifluoromethyl)biphenyl-3-amine involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The presence of the fluoro and trifluoromethyl groups can enhance its binding affinity and specificity for these targets. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • 4-(Trifluoromethyl)benzylamine
  • 4-Fluoro-3-(trifluoromethyl)phenol
  • 2,2’-Bis(trifluoromethyl)biphenyl

Comparison: Compared to similar compounds, 4’-Fluoro-4-(trifluoromethyl)biphenyl-3-amine is unique due to the specific positioning of the fluoro and trifluoromethyl groups on the biphenyl structure. This unique arrangement can result in distinct chemical and physical properties, such as increased stability and reactivity under certain conditions .

Properties

Molecular Formula

C13H9F4N

Molecular Weight

255.21 g/mol

IUPAC Name

5-(4-fluorophenyl)-2-(trifluoromethyl)aniline

InChI

InChI=1S/C13H9F4N/c14-10-4-1-8(2-5-10)9-3-6-11(12(18)7-9)13(15,16)17/h1-7H,18H2

InChI Key

UFPYKSPWGMSBOT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)C(F)(F)F)N)F

Origin of Product

United States

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